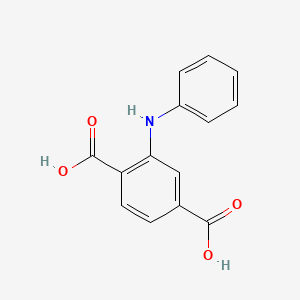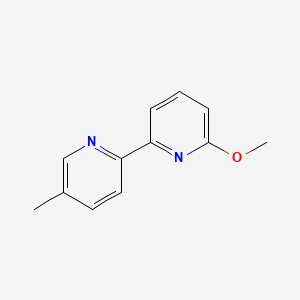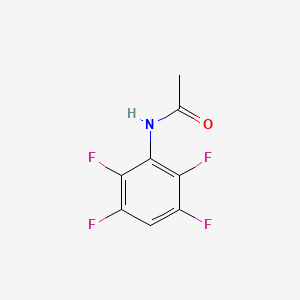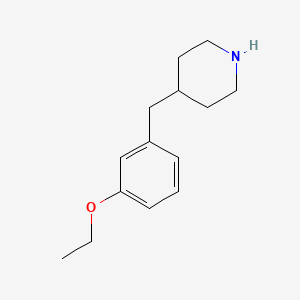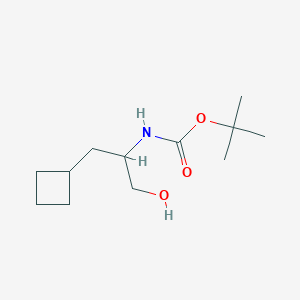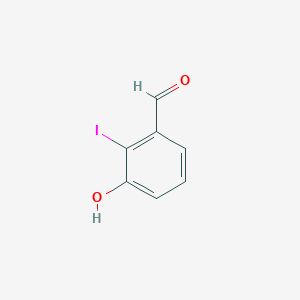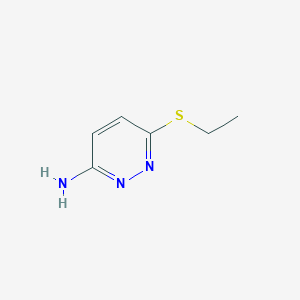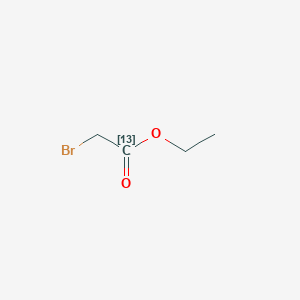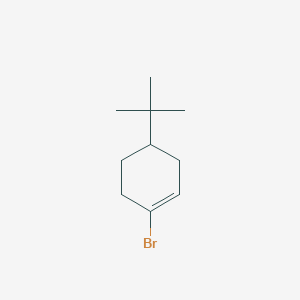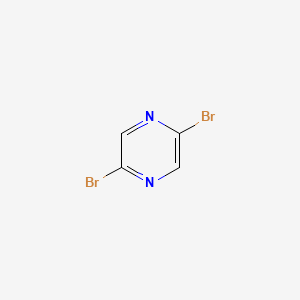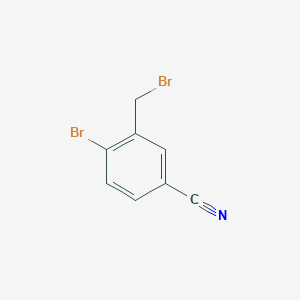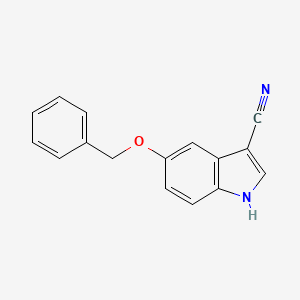
Gomisin G
描述
Gomisin G is a naturally occurring lignan compound found in the Schisandra genus, particularly in Schisandra chinensis. It is known for its diverse biological activities, including anti-cancer, anti-HIV, and hepatoprotective effects . The compound has a unique chemical structure characterized by a dibenzocyclooctadiene skeleton, which contributes to its various pharmacological properties .
科学研究应用
五味子素G 由于其多样的生物活性,在科学研究中具有广泛的应用。 在化学中,它被用作研究细胞色素 P450 酶活性的探针 。 在生物学和医学中,五味子素G 已显示出作为抗癌药物的潜力,特别是在治疗三阴性乳腺癌方面 。 它通过抑制 AKT 磷酸化和降低 cyclin D1 水平来抑制癌细胞的生长,从而导致细胞周期停滞 。 此外,五味子素G 由于其保肝作用及其增强肌肉细胞中线粒体生物发生和功能的能力而被研究 .
作用机制
生化分析
Biochemical Properties
Gomisin G plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction is significant as it can influence the metabolic pathways and the bioavailability of other compounds. Additionally, this compound has been observed to interact with transcription factors, thereby affecting gene expression and cellular functions .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, this compound has been reported to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage . Furthermore, it can inhibit the proliferation of certain cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolism of other compounds and changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to this compound can provide insights into its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its own metabolism and the metabolism of other compounds. It interacts with cytochrome P450 enzymes, which play a key role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites, thereby affecting cellular functions and overall metabolism . Additionally, this compound can modulate the activity of other enzymes and cofactors involved in metabolic pathways, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues is also influenced by its interactions with binding proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been shown to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.
准备方法
合成路线和反应条件: 五味子素G 可以通过多种化学反应合成,包括微生物 O-脱甲基化和化学转化。 一种方法包括使用微生物 O-脱甲基化将五味子素转化为五味子素G,然后进行甲基化 。反应条件通常涉及使用特定微生物菌株和受控的环境条件来实现所需的转化。
工业生产方法: 五味子素G 的工业生产主要依赖于从天然来源提取,如中华南藤的茎 。提取过程涉及使用乙醇等有机溶剂从植物材料中分离化合物。 然后使用色谱技术对提取的化合物进行纯化,以获得适用于研究和药物应用的高纯度五味子素G .
化学反应分析
反应类型: 五味子素G 会经历各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是细胞色素 P450 酶,特别是 CYP3A4 对五味子素G 的羟基化 。这个反应包括在五味子素G 分子中添加一个羟基,从而形成羟基化的代谢产物。
常用试剂和条件: 五味子素G 的化学反应中使用的常用试剂包括氧化剂、还原剂和特定的酶,如细胞色素 P450 。反应条件通常涉及控制温度、pH 值以及辅因子的存在以促进酶促转化。
形成的主要产物: 五味子素G 的化学反应形成的主要产物包括羟基化和脱甲基化衍生物。 与母体化合物相比,这些代谢产物通常表现出增强的或改变的生物活性 .
相似化合物的比较
五味子素G 是五味子属中发现的一组木脂素化合物的一部分,包括五味子素A、五味子素B、五味子素A 和五味子素J 。这些化合物具有相似的二苯并环辛二烯骨架,但在其特定的官能团和生物活性方面有所不同。 例如,五味子素A 以其保肝作用而闻名,而五味子素B 表现出强大的抗氧化性能 。 五味子素G 在其强大的抗癌和抗HIV活性方面是独一无二的,这使其成为进一步研究和治疗开发的宝贵化合物 .
属性
IUPAC Name |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWKHIQKPKRKY-DSASHONVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346778 | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62956-48-3 | |
| Record name | Gomisin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gomisin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOMISIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Gomisin G?
A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, a traditional Chinese herbal medicine. [, , , , , , ]
Q2: How does this compound interact with cells to exert its anti-cancer effects?
A2: this compound has been shown to suppress the growth of various cancer cell lines, including colon cancer [], triple-negative breast cancer [], and liver cancer cells. [] Its primary mechanism involves the inhibition of AKT phosphorylation, a key protein kinase in the PI3K/AKT signaling pathway, leading to reduced cell proliferation and cell cycle arrest. [, ]
Q3: What is known about the metabolism of this compound?
A4: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [, ] Molecular docking studies suggest that this compound fits well into the active site of CYP3A4. [] This interaction makes it susceptible to drug-drug interactions with CYP3A4 inhibitors, such as ketoconazole, which can potentially affect its metabolism and efficacy. []
Q4: Are there any structural features of this compound that are important for its activity?
A5: The presence of a methylenedioxy ring in the structure of this compound contributes to its inhibitory activity against CYP3A4. [] This structural feature appears to be important for the interaction of this compound with the enzyme's active site.
Q5: Does this compound interact with other cytochrome P450 enzymes?
A6: this compound also inhibits CYP2C8, an enzyme involved in the metabolism of various drugs, including the anticancer drug paclitaxel. [] This interaction could potentially lead to drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered medications. []
Q6: Has this compound demonstrated any beneficial effects in vivo?
A7: While most research on this compound has been conducted in vitro, studies in mice models have shown that this compound can improve muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophy. [] This finding suggests potential therapeutic applications for muscle wasting conditions.
Q7: Are there any analytical methods available for quantifying this compound in plant materials and biological samples?
A8: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detectors, have been developed for the quantification of this compound. [, , , ] These methods enable researchers to assess the quality of Schisandra chinensis extracts and investigate the pharmacokinetics of this compound.
Q8: Is there any research on alternative sources or production methods for this compound?
A9: In vitro cultures of Schisandra chinensis have shown promise as a potential source of this compound, offering a controlled and sustainable alternative to traditional extraction from plant materials. [, ]
Q9: What are the potential implications of this compound's interaction with drug-metabolizing enzymes for its clinical use?
A10: The inhibitory effects of this compound on CYP3A4 and CYP2C8 highlight the importance of considering potential drug-drug interactions when administering it alongside other medications metabolized by these enzymes. [, , , ] Close monitoring of patients receiving this compound concomitantly with CYP3A4 or CYP2C8 substrates is crucial to ensure therapeutic efficacy and minimize the risk of adverse events.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


